molecular formula C9H12IN B8128018 Benzenemethanamine, N-ethyl-3-iodo- CAS No. 91318-74-0

Benzenemethanamine, N-ethyl-3-iodo-

Cat. No.: B8128018
CAS No.: 91318-74-0
M. Wt: 261.10 g/mol
InChI Key: ZTWPXWGSUQMMGY-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-3-iodo- is an organic compound with the molecular formula C9H12IN It is a derivative of benzenemethanamine, where the hydrogen atom on the nitrogen is replaced by an ethyl group and the hydrogen atom on the benzene ring is replaced by an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-3-iodo- typically involves the iodination of N-ethylbenzenemethanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid (HIO3) or a mixture of iodine and potassium iodide (I2/KI) under acidic conditions .

Industrial Production Methods

Industrial production of Benzenemethanamine, N-ethyl-3-iodo- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-3-iodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-ethyl-3-iodobenzaldehyde or N-ethyl-3-iodobenzoic acid.

    Reduction: Reduction reactions can remove the iodine atom, yielding N-ethylbenzenemethanamine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Major Products

    Oxidation: N-ethyl-3-iodobenzaldehyde, N-ethyl-3-iodobenzoic acid.

    Reduction: N-ethylbenzenemethanamine.

    Substitution: N-ethyl-3-azidobenzenemethanamine, N-ethyl-3-cyanobenzenemethanamine.

Scientific Research Applications

Benzenemethanamine, N-ethyl-3-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-3-iodo- involves its interaction with molecular targets through its functional groups. The ethylamine moiety can engage in hydrogen bonding and electrostatic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Benzenemethanamine, N-ethyl-3-iodo- can be compared with other similar compounds such as:

    Benzenemethanamine, N-ethyl-: Lacks the iodine atom, resulting in different reactivity and applications.

    Benzenemethanamine, N-methyl-3-iodo-: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    Benzenemethanamine, N-ethyl-4-iodo-:

The uniqueness of Benzenemethanamine, N-ethyl-3-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWPXWGSUQMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919823
Record name N-[(3-Iodophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-94-9, 91318-74-0
Record name N-Ethyl-3-iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-ethyl-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Iodophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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